(5-Bromo-2,4-dichlorophenyl)boronic acid
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Overview
Description
(5-Bromo-2,4-dichlorophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BBrCl2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,4-dichlorophenyl)boronic acid typically involves the reaction of 5-bromo-2,4-dichlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Temperature: Room temperature to reflux conditions.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Reagents: Trimethyl borate and water for hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the recycling of solvents and reagents to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,4-dichlorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: It can be oxidized to form phenols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Solvents: Polar aprotic solvents like THF, dimethylformamide (DMF), and toluene are often used.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
(5-Bromo-2,4-dichlorophenyl)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (5-Bromo-2,4-dichlorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylboronic acid: Similar structure but lacks the bromine atom.
2-Bromophenylboronic acid: Similar structure but lacks the chlorine atoms.
3,5-Dichlorophenylboronic acid: Similar structure but with chlorine atoms at different positions.
Uniqueness
(5-Bromo-2,4-dichlorophenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the substitution pattern is required .
Properties
Molecular Formula |
C6H4BBrCl2O2 |
---|---|
Molecular Weight |
269.71 g/mol |
IUPAC Name |
(5-bromo-2,4-dichlorophenyl)boronic acid |
InChI |
InChI=1S/C6H4BBrCl2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,11-12H |
InChI Key |
JJCBQYPYHOBGQP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)Br)(O)O |
Origin of Product |
United States |
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